
Chloro(difluoro)methanesulfinyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(difluoro)methanesulfinyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfinyl fluoride group attached to a chloro(difluoro)methane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chloro(difluoro)methanesulfinyl fluoride typically involves the reaction of chloro(difluoro)methane with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CHClF2+SO2F2→CHClF2SO2F
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and involves the use of specialized equipment to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
Chloro(difluoro)methanesulfinyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The sulfinyl fluoride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl fluorides, while substitution reactions may yield various sulfonyl derivatives.
Scientific Research Applications
Chloro(difluoro)methanesulfinyl fluoride has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl fluorides.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of chloro(difluoro)methanesulfinyl fluoride involves the interaction of the sulfinyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to chloro(difluoro)methanesulfinyl fluoride include:
Methanesulfonyl fluoride: A simpler sulfonyl fluoride with a single methyl group.
Trifluoromethanesulfonyl fluoride: A sulfonyl fluoride with three fluorine atoms attached to the carbon.
Chloromethanesulfonyl fluoride: A sulfonyl fluoride with a chlorine atom attached to the carbon.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical properties. This combination of halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
63177-65-1 |
|---|---|
Molecular Formula |
CClF3OS |
Molecular Weight |
152.52 g/mol |
IUPAC Name |
chloro(difluoro)methanesulfinyl fluoride |
InChI |
InChI=1S/CClF3OS/c2-1(3,4)7(5)6 |
InChI Key |
ZENLXCSQPNHECU-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(S(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


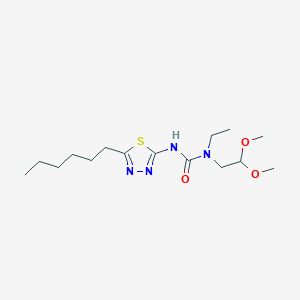
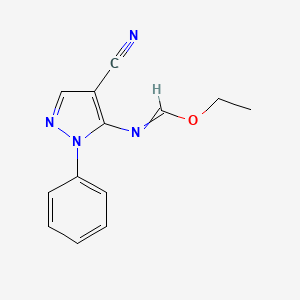

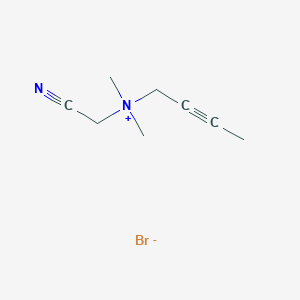

![5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14519667.png)
![N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide](/img/structure/B14519675.png)
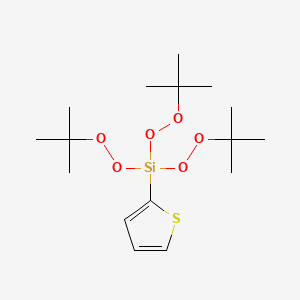

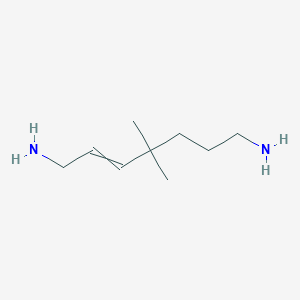
![S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14519694.png)

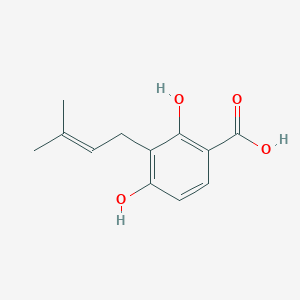
![{Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone)](/img/structure/B14519714.png)
